Arachidonamide

Overview

Description

Arachidonamide, also known as Arachidonic acid amide or Arachidonoyl amide, is a weak cannabinoid CB1 and CB2 agonist . It plays an essential role in physiological homeostases, such as the repair and growth of cells .

Synthesis Analysis

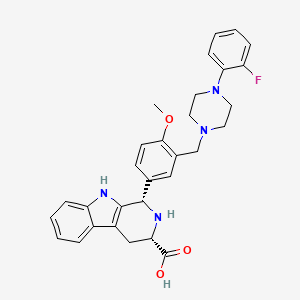

This compound is a primary fatty acid amide substrate. It has been studied in vitro for its affinity at the FAAH-1, an enzyme responsible for the degradation of AEA and related fatty acid amides . The substrate affinity of FAAH-1 obtained increased in a rank order of oleamide < this compound < stearoylamide .Molecular Structure Analysis

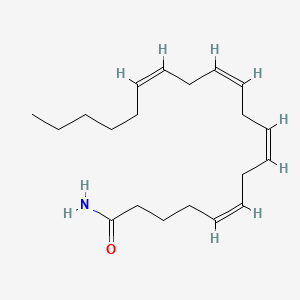

The this compound molecule contains a total of 54 bonds. There are 21 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, and 1 primary amide (aliphatic) .Chemical Reactions Analysis

This compound has been studied for its reactivity with selected NSAIDs on the hydrolysis of endocannabinoid-like molecules by FAAH-1 from rat liver . The selected NSAIDs caused a concentration-dependent inhibition of FAAH-1 activity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.48 and a molecular formula of C20H33NO .Scientific Research Applications

Endocannabinoid System and Physiological Regulation

Vasodilation and Cellular Signaling : Arachidonamide derivatives like N-arachidonoyl-l-serine (ARA-S) exhibit vasodilation effects in rat arteries and influence cellular signaling pathways such as MAP kinase and protein kinase B/Akt in endothelial cells. These derivatives also suppress inflammation markers like TNF-α in mice (Milman et al., 2006).

Cannabinoid Receptor Interactions : Arachidonoyl ethanolamide (anandamide), a related compound, plays significant roles in the endocannabinoid system, affecting cannabinoid receptors and various physiological processes. This includes modulation of pain and inflammation, with implications for drug development targeting these receptors (Snider et al., 2010).

Cellular and Molecular Effects

Apoptosis in Neuronal Cells : Anandamide can induce apoptosis in PC-12 cells, a type of neuronal cell, through mechanisms involving superoxide and caspase-3 (Sarker et al., 2000).

Modulation of Glutamatergic Synaptic Transmission : In studies involving the midbrain periaqueductal grey, this compound derivatives have shown effects on glutamatergic synaptic transmission, implicating cannabinoid CB1 receptors and TRPV1 channels in these processes (Kawahara et al., 2011).

Immune System Interaction

- Inhibition of Interleukin-2 Secretion : Anandamide can inhibit interleukin-2 secretion in murine splenocytes, indicating its role in immune modulation. This process is seemingly independent of cannabinoid receptors and involves cyclooxygenase metabolism (Rockwell & Kaminski, 2004).

Biochemical Production and Analysis

- Enzymatic Preparation from Microbial Oil : Research has been conducted on the enzymatic preparation of arachidonoyl ethanolamide (AEA) from arachidonic acid derived from microbial oil, demonstrating the feasibility of producing this compound for research and therapeutic applications (Yang et al., 2017).

Neurological Implications

- Cannabinoid Receptor Knockout Mice Studies : Studies on CB1 cannabinoid receptor knockout mice have revealedinsights into the levels, metabolism, and activity of anandamide, highlighting its potential role in modulating neurobehavioral actions through non-CB1, non-CB2 G protein-coupled receptors (Di Marzo et al., 2000).

Angiogenesis and Receptor Activation

- Pro-angiogenic Actions : ARA-S, structurally similar to anandamide, is a potent inducer of endothelial cell proliferation and migration, and angiogenesis in vitro. Its pro-angiogenic action is mediated by activation of GPR55 receptor, suggesting new physiological roles for ARA-S and GPR55 (Ho, 2010).

Dermatological Effects

- Influence on Keratinocyte Differentiation : Anandamide can inhibit the differentiation of human keratinocytes by affecting DNA methylation, through a process mediated by CB1 receptors. This suggests a broader role of endocannabinoids in regulating cell functions beyond skin differentiation (Paradisi et al., 2008).

Endocannabinoid Behavioral Effects

- Cannabinoid Behavioral Effects : Research demonstrates that manipulation of endocannabinoid signaling, such as inhibiting the hydrolysis of 2-arachidonoylglycerol, can produce cannabinoid behavioral effects, highlighting the diverse roles of endocannabinoids like anandamide in modulating behavior (Long et al., 2008).

Mechanism of Action

Target of Action

Arachidonamide primarily targets the Fatty Acid Amide Hydrolase 1 (FAAH-1) . FAAH-1 is an enzyme responsible for the degradation of anandamide and related fatty acid amides . This enzyme has been proposed as a promising target for the discovery of drugs to treat pain and inflammation without significant adverse effects .

Mode of Action

This compound interacts with FAAH-1, which accepts a variety of amide head groups other than the ethanolamine of its nominal endogenous substrate anandamide . The substrate affinity of FAAH-1 increases in a rank order of oleamide < this compound < stearoylamide . The interaction of this compound with FAAH-1 leads to the release of the fluorescent aminomethyl coumarin .

Biochemical Pathways

This compound is involved in the biochemical pathway of FAAH-1. The simultaneous inhibition of COX and FAAH-1 activities produces greater pharmacological efficiency with significantly lowered toxicity and ulcerogenic activity . The metabolism of endocannabinoids by COX-2 is differentially regulated .

Pharmacokinetics

It’s known that this compound is a substrate of faah-1 , which suggests that it is metabolized by this enzyme.

Result of Action

The interaction of this compound with FAAH-1 results in the release of the fluorescent aminomethyl coumarin . This allows the fast and convenient measurement of FAAH-1 activity using a simple cuvette or microplate fluorometer .

Future Directions

properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBSCAZCQDLUDU-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347885 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85146-53-8 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Arachidonamide, also known as Anandamide, primarily exerts its effects by binding to and activating cannabinoid receptors, predominantly the CB1 receptor. [] This interaction initiates a signaling cascade within cells, primarily through the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels. [] This, in turn, affects various downstream processes, including the modulation of neurotransmitter release, regulation of ion channels, and influencing neuronal excitability. []

ANone:

ANone: This information is not addressed within the provided research articles, which focus on the biological activity and pharmacological properties of this compound rather than its material properties.

A: this compound itself is not known to possess catalytic properties. The provided research focuses on its role as an endogenous signaling molecule and its interactions with enzymes involved in its synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH). [, ]

A: Yes, computational techniques, including conformational memories (CM) and computer receptor docking studies, have been used to investigate the binding of this compound and its analogs to the CB1 receptor. [] These studies provide insights into the structural features important for binding affinity and selectivity.

A: Extensive research has been conducted on the SAR of this compound, revealing key structural features crucial for its activity. For example, modifications to the ethanolamide headgroup, such as the addition of methyl groups at the 1'-position, have been shown to increase metabolic stability and impact interaction with enzymes like FAAH. [, ] Additionally, the length and degree of unsaturation in the Arachidonic acid tail are essential for binding to cannabinoid receptors. Studies indicate that a chain length of 20-22 carbons with at least three double bonds and saturation in the last five carbons of the acyl chain is optimal for CB1 receptor affinity. [] Furthermore, the presence of a cis double bond at the Δ9 position and a hydrophobic methyl terminus in the Arachidonic acid tail have been identified as important structural determinants for biological activity. []

A: this compound is rapidly metabolized in vivo, primarily by FAAH. [] This rapid degradation necessitates the development of stable analogs or formulation strategies to enhance its therapeutic potential. Strategies such as chemical modifications to the this compound structure, encapsulation in nanoparticles, or the use of enzyme inhibitors could potentially improve its stability and bioavailability. [, ]

ANone: The provided research primarily focuses on the biological and pharmacological aspects of this compound. Information regarding specific SHE regulations is not addressed in these articles.

A: this compound exhibits rapid absorption and distribution in vivo. [] It undergoes extensive metabolism, mainly via hydrolysis by FAAH, and subsequent metabolites are excreted primarily in the urine. [, ] Its pharmacodynamic effects are mediated through its interaction with cannabinoid receptors, leading to a variety of physiological responses. [, ]

A: this compound has demonstrated efficacy in various in vitro assays, including inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. [] In vivo studies have shown its analgesic effects in models of inflammatory pain, [] and its potential in mitigating emesis. [] Additionally, research suggests a role for this compound in modulating social interaction, with potential implications for addressing social dysfunctions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)

![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)